molecular formula C8H5ClF3NO B8807592 N-Hydroxy-2-(trifluoromethyl)benzimidoyl chloride

N-Hydroxy-2-(trifluoromethyl)benzimidoyl chloride

Cat. No.: B8807592
M. Wt: 223.58 g/mol
InChI Key: QKICFEIYQLMRAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Hydroxy-2-(trifluoromethyl)benzimidoyl chloride is a chemical compound with the molecular formula C8H5ClF3NO and a molecular weight of 223.58 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to a benzene ring, along with a carboximidoyl chloride functional group. It is used in various scientific research applications due to its reactivity and unique properties.

Preparation Methods

The synthesis of N-Hydroxy-2-(trifluoromethyl)benzimidoyl chloride typically involves the reaction of 2-(trifluoromethyl)benzene-1-carboximidoyl chloride with hydroxylamine . The reaction conditions often include the use of solvents such as dichloromethane and the presence of a base like triethylamine to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

N-Hydroxy-2-(trifluoromethyl)benzimidoyl chloride undergoes various types of chemical reactions, including:

Scientific Research Applications

N-Hydroxy-2-(trifluoromethyl)benzimidoyl chloride is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of N-Hydroxy-2-(trifluoromethyl)benzimidoyl chloride involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl group enhances its binding affinity to these targets, while the carboximidoyl chloride group can form covalent bonds with nucleophilic sites on the target molecules. This interaction can inhibit the activity of enzymes or alter protein functions, making it useful in various biochemical studies .

Comparison with Similar Compounds

N-Hydroxy-2-(trifluoromethyl)benzimidoyl chloride can be compared with similar compounds such as:

Properties

Molecular Formula

C8H5ClF3NO

Molecular Weight

223.58 g/mol

IUPAC Name

N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride

InChI

InChI=1S/C8H5ClF3NO/c9-7(13-14)5-3-1-2-4-6(5)8(10,11)12/h1-4,14H

InChI Key

QKICFEIYQLMRAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=NO)Cl)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(trifluoromethyl)benzaldehydeoxime (30.0 g, 158.60 mmol) was dissolved in dimethylformimide (300 mL), and added with N-chlorosuccinimide (23.31 g, 174.46 mmol), followed by stirring for 15 hours. After the reaction was completed, the resultant solution was vacuum evaporated, added with ethylacetate (1,500 mL), washed with saturated sodium chloride aqueous solution (1,000 mL) and purified water (1,000 mL), respectively, dried with anhydrous sodium sulfate, and vacuum-evaporated to provide a pale yellow solid required compound (32.81 g, 146.70 mmol, 93%).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
23.31 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
93%

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